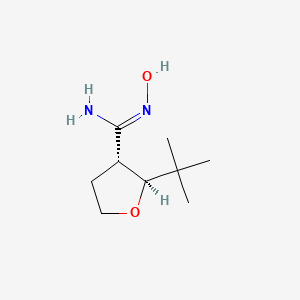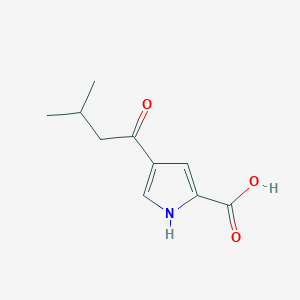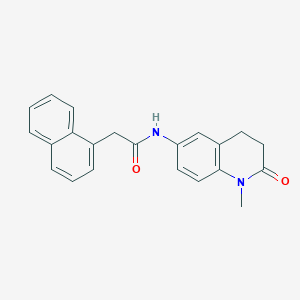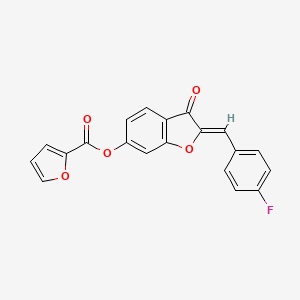
(2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S,3R)-2-tert-butyl-N’-hydroxyoxolane-3-carboximidamide” is a complex organic molecule. The (2S,3R) notation indicates that it has two chiral centers, one at the 2nd carbon and the other at the 3rd carbon of the oxolane ring . The “tert-butyl” group is a common alkyl group in organic chemistry, and “N’-hydroxyoxolane-3-carboximidamide” suggests the presence of an oxolane ring (a five-membered ether ring), a hydroxy group, and a carboximidamide group (a functional group containing carbon, nitrogen, and oxygen atoms).
Scientific Research Applications
Synthesis and Medicinal Applications
A study describes a highly stereoselective synthesis of a related compound used as an intermediate for the preparation of renin inhibitory peptides. These peptides, containing a similar dipeptide isostere structure, are potent inhibitors of human plasma renin, suggesting applications in the design of hypertension treatments (Thaisrivongs et al., 1987).
Organic Synthesis and Chemical Building Blocks
Research on the brominations of cyclic acetals derived from α-amino and β-hydroxy acids with N-bromosuccinimide, producing novel electrophilic building blocks, reflects on the utility of similar structures in synthesizing enantiomerically pure compounds. This is indicative of the broader relevance of such compounds in organic synthesis and the creation of chiral derivatives (Zimmermann & Seebach, 1987).
Coordination Chemistry
A study on the synthesis of new vic-dioxime complexes involving similar compounds demonstrates applications in the formation of mononuclear complexes with metals such as Co(II), Ni(II), Cu(II), and Zn(II). These findings suggest potential applications in coordination chemistry and the development of materials with specific magnetic and catalytic properties (Canpolat & Kaya, 2005).
Advanced Materials and Nanotechnology
The synthesis and investigation of organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides, which include similar tert-butyl groups in their structures, reveal applications in the design of novel organogels. These materials show potential in various fields, including optoelectronics and sensors, due to their unique fluorescent properties and gelating abilities (Wu et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)7-6(4-5-13-7)8(10)11-12/h6-7,12H,4-5H2,1-3H3,(H2,10,11)/t6-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYARSVIEVYJDD-BQBZGAKWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(CCO1)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1[C@H](CCO1)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Prop-2-ynyl-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B2606779.png)
![7-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2606780.png)




![ethyl 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobutanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2606788.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B2606789.png)


![2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2606793.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2606794.png)

